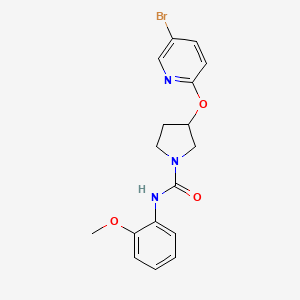

![molecular formula C14H15FN2O3 B2862536 Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2470439-49-5](/img/structure/B2862536.png)

Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

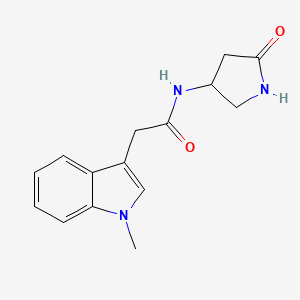

“Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 2470439-49-5 . It has a molecular weight of 278.28 . The IUPAC name for this compound is methyl 8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine-6-carboxylate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has also been reported .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Further exploration of substituents at C2 and C6 positions has led to the development of various derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Imidazole derivatives, including Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, have shown potential as antimicrobial agents. They have been synthesized and evaluated for their efficacy against various bacterial strains, showing promise in combating antibiotic-resistant infections .

Medicinal Chemistry: Antitubercular Activity

Compounds similar to Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate have been assessed for their antitubercular activity. These studies involve the synthesis of imidazole-containing compounds and their evaluation against Mycobacterium tuberculosis, offering new avenues for tuberculosis treatment .

Medicinal Chemistry: Anticancer Research

The structural characteristics of imidazopyridines make them valuable in anticancer research. Derivatives of Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate can be designed to target specific cancer cells, potentially leading to the development of new oncological therapies .

Material Science: Organic Electronics

In material science, the unique structural features of imidazopyridines are exploited in the field of organic electronics. Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate could be used in the synthesis of organic semiconductors, which are essential for developing flexible electronic devices .

Chemical Synthesis: Catalyst Development

The imidazopyridine scaffold is also significant in the development of catalysts for chemical synthesis. Researchers can utilize Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate to create novel catalysts that can facilitate various organic reactions with higher efficiency and selectivity .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of imidazopyridine, such as Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, can be used as standards or reagents in chromatographic analysis to detect and quantify biological molecules or pharmaceuticals .

Pharmacology: Drug Development

The imidazopyridine core is a common feature in many drugs. By modifying compounds like Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, pharmacologists can develop new drugs with improved efficacy and reduced side effects for various diseases .

Environmental Science: Green Chemistry

The synthesis of imidazopyridines, including Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, can be optimized to adhere to the principles of green chemistry. This involves minimizing the use of hazardous substances and designing environmentally benign synthesis pathways .

Mechanism of Action

While the specific mechanism of action for “Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name |

methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-19-14(18)10-6-11(15)13-16-12(8-17(13)7-10)9-2-4-20-5-3-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOILHFDMOFKMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C(=C1)F)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

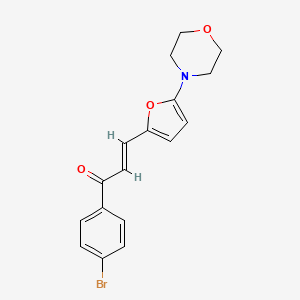

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)

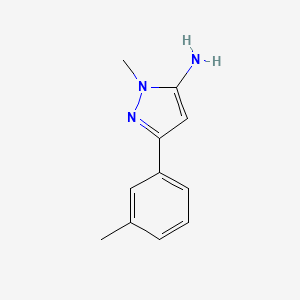

![2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2862456.png)

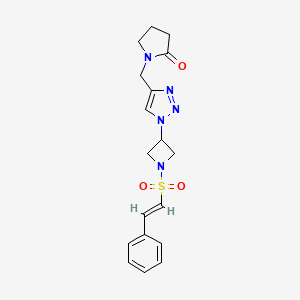

![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)